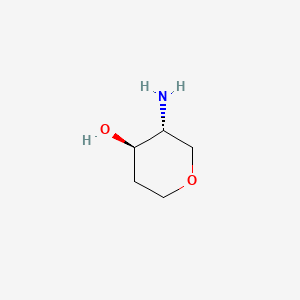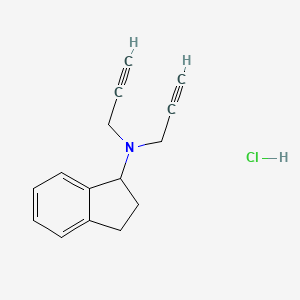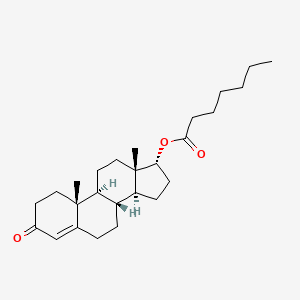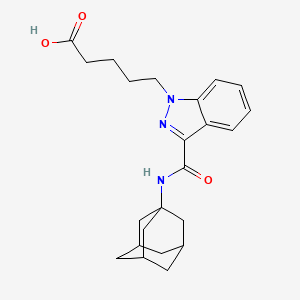
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions used and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Synthesis Techniques and Drug Discovery Applications
Innovative synthesis methods for tetrahydropyran derivatives, including those structurally related to "(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran," have been developed, showcasing their potential in drug discovery. The diastereoselective synthesis of tetrahydropyranones through Prins cyclization demonstrates the creation of novel anticancer compounds, highlighting the versatility of tetrahydropyran structures in medicinal chemistry (Bora, Shit, Sahu, & Saikia, 2023). Furthermore, the one-pot microwave-assisted synthesis of water-soluble pyran derivatives, such as the Glucose amine Schiff base (GASB-1), underlines the significance of rapid synthesis techniques in developing potential therapeutic agents (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Structural and Mechanistic Insights
The structural elucidation and conformational studies of tetrahydropyran derivatives provide critical insights into their biological activity and interaction mechanisms. For example, the study on 2,6-diarylaminotetrahydropyrans explores their potential for biomolecule cross-linking, suggesting implications in understanding DNA-protein interactions and possibly in drug design strategies targeting DNA or proteins (Henderson, Bleasdale, Clegg, & Golding, 2004).
Catalysis and Green Chemistry
The application of tetrahydropyran derivatives in catalysis and green chemistry is exemplified by the development of environmentally friendly synthesis methods. The synthesis of NiFe2O4@SiO2@amino glucose as a catalyst for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes showcases the role of tetrahydropyran derivatives in promoting eco-friendly chemical reactions, demonstrating the compound's utility beyond direct pharmaceutical applications (Aghazadeh & Nikpassand, 2019).
Conformational Analysis and Peptide Chemistry
Tetrahydropyran derivatives also find applications in conformational analysis and peptide chemistry, where their role as protecting groups is underexplored but potentially significant. Studies focusing on the tetrahydropyranyl (Thp) protecting group for alcohols highlight its utility in peptide synthesis, suggesting broader applications in synthesizing complex biological molecules (Sharma, Ramos-Tomillero, El‐Faham, Nicolás, Rodríguez, de la Torre, & Albericio, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)










